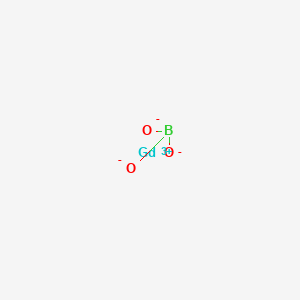
Gadolinium borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium borate is a binary compound consisting of gadolinium and borate ions. It is represented by the chemical formula GdBO₃. This compound is known for its unique properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its high thermal neutron capture cross-section, which makes it an excellent candidate for neutron shielding applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium borate can be synthesized through several methods. One common approach involves the reaction of gadolinium oxide (Gd₂O₃) with boric acid (H₃BO₃) under controlled conditions. The reaction typically occurs at high temperatures ranging from 950°C to 1100°C. The process involves pressure-less sintering, where the reactants are mixed and heated to form this compound ceramics .
Industrial Production Methods: In industrial settings, this compound is produced using similar high-temperature sintering techniques. The reactants, gadolinium oxide and boric acid, are carefully measured and mixed. The mixture is then subjected to high temperatures in a furnace, resulting in the formation of this compound. This method ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium borate undergoes several types of chemical reactions, including:
Oxidation: this compound can react with oxygen at high temperatures, leading to the formation of gadolinium oxide and boron oxide.
Reduction: Under reducing conditions, this compound can be reduced to elemental gadolinium and boron.
Substitution: this compound can participate in substitution reactions where gadolinium ions are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental gadolinium (Gd) and boron (B).
Substitution: Various metal borates depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Gadolinium borate has a wide range of applications in scientific research, including:
Chemistry: Used as a neutron shielding material due to its high thermal neutron capture cross-section.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Wirkmechanismus
The mechanism of action of gadolinium borate primarily involves its ability to capture thermal neutrons. Gadolinium has the highest thermal neutron capture cross-section among all elements, making this compound an effective neutron absorber. When this compound is exposed to neutron radiation, gadolinium atoms capture the neutrons, resulting in the formation of gadolinium isotopes and the release of gamma radiation. This property is particularly useful in neutron shielding applications .
Vergleich Mit ähnlichen Verbindungen
Gadolinium borate fluoride oxide (Gd₄(BO₂)O₅F): This compound contains both borate and fluoride ions and is used in luminescence applications.
Gadolinium oxide (Gd₂O₃): Known for its use in magnetic resonance imaging (MRI) as a contrast agent.
Boron oxide (B₂O₃): Commonly used in glass and ceramics production.
Uniqueness of this compound: this compound stands out due to its high thermal neutron capture cross-section, making it an ideal material for neutron shielding. Additionally, its unique combination of gadolinium and borate ions provides distinct chemical and physical properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
gadolinium(3+);borate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Gd/c2-1(3)4;/q-3;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPACBAJPVKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BGdO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552334 |
Source


|
| Record name | Gadolinium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-90-5 |
Source


|
| Record name | Gadolinium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
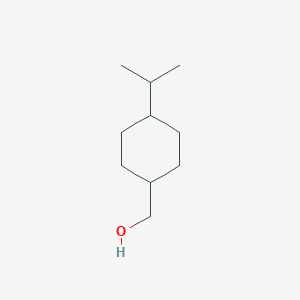
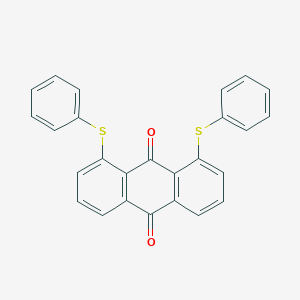
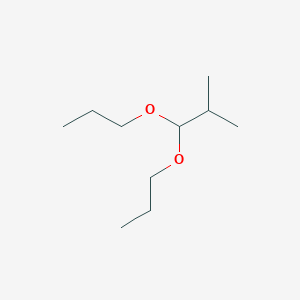
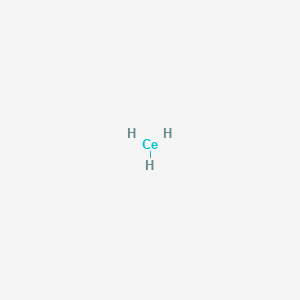
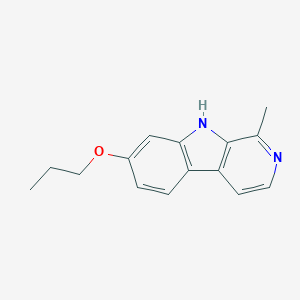
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
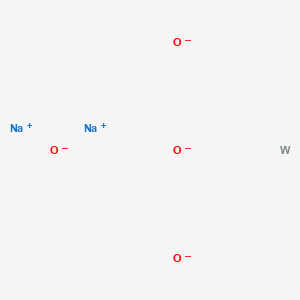
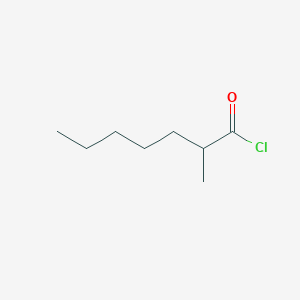
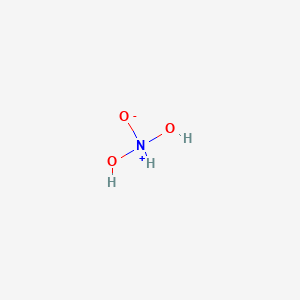
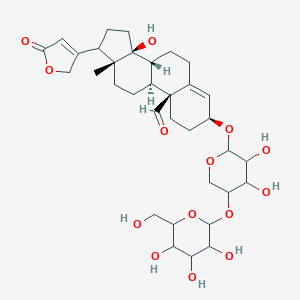
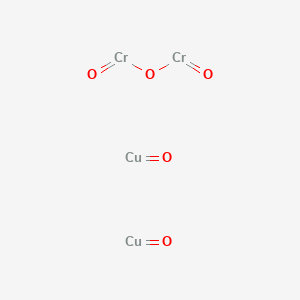
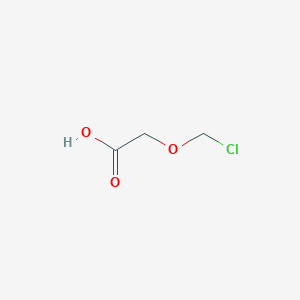
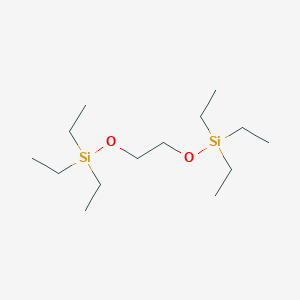
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
